

Technical Guide: Synthesis of 1-(4-Fluorophenyl)prop-2-yn-1-amine

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Compound of Interest

| | |
|----------------|-------------------------------------|
| Compound Name: | 1-(4-Fluorophenyl)prop-2-yn-1-amine |
| CAS No.: | 226698-96-0 |
| Cat. No.: | B1368908 |

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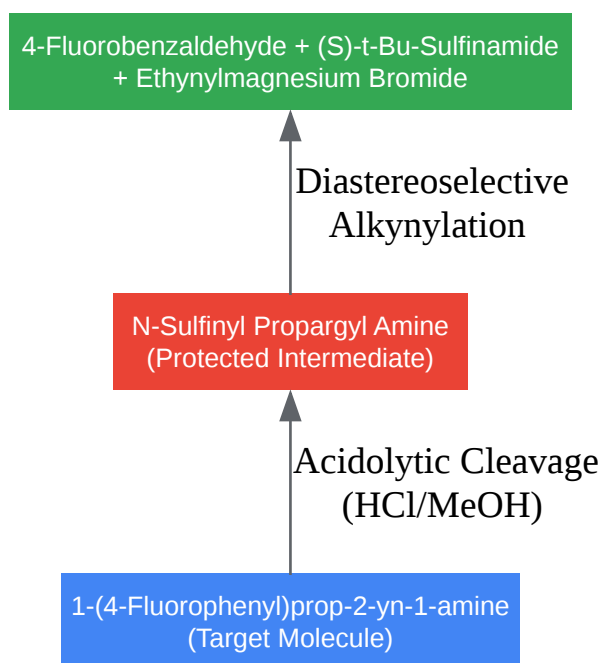
Part 1: Executive Summary & Strategic Analysis

The target molecule, **1-(4-fluorophenyl)prop-2-yn-1-amine**, represents a privileged pharmacophore in CNS drug discovery. It serves as a critical intermediate for monoamine oxidase B (MAO-B) inhibitors (analogous to rasagiline) and is a versatile synthon for constructing chiral isoindolines and oxazoles.

While direct multicomponent A3 coupling (Aldehyde-Alkyne-Amine) offers atom economy for racemic synthesis, it often suffers from over-alkylation and poor enantiocontrol. For drug development applications requiring high optical purity (>98% ee), the Ellman Sulfinamide Auxiliary Strategy is the industry standard. This guide details a scalable, self-validating protocol for the asymmetric synthesis of the target amine using (S)-(-)-tert-butanesulfinamide.

Retrosynthetic Analysis

The strategic disconnection relies on the nucleophilic addition of an acetylide anion to a chiral imine electrophile. By using a chiral auxiliary on the nitrogen, we induce high diastereoselectivity during the C-C bond formation.



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Figure 1: Retrosynthetic disconnection showing the conversion of precursors to the chiral amine target via the Ellman auxiliary.

Part 2: Detailed Synthesis Protocol (Ellman Strategy)

This workflow prioritizes enantiomeric excess (ee) and operational simplicity. The use of $\text{Ti}(\text{OEt})_4$ as a Lewis acid/dehydrating agent is critical for the condensation step, while the Grignard addition requires strict temperature control to maximize diastereoselectivity.

Step 1: Formation of the Chiral N-Sulfinyl Imine

Objective: Condense 4-fluorobenzaldehyde with (S)-(-)-2-methyl-2-propanesulfinamide.

- Reagents:
 - 4-Fluorobenzaldehyde (1.0 equiv)
 - (S)-(-)-tert-Butanesulfinamide (1.1 equiv)

- Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)
- Solvent: Anhydrous THF (0.5 M concentration)

Protocol:

- Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with nitrogen.
- Mixing: Charge the flask with (S)-tert-butanesulfinamide (12.1 g, 100 mmol) and 4-fluorobenzaldehyde (12.4 g, 100 mmol) in anhydrous THF (200 mL).
- Catalysis: Add Ti(OEt)₄ (45.6 g, 200 mmol) dropwise via syringe. The solution will turn slightly yellow.^[1]
- Reaction: Stir at ambient temperature (20–25 °C) for 12–18 hours. Monitor conversion by TLC (Hexane/EtOAc 3:1); the imine typically has an R_f ~0.5–0.6.
- Quench: Pour the reaction mixture into a rapidly stirring brine solution (200 mL). A white titanium salt precipitate will form.
- Workup: Filter the suspension through a Celite pad. Wash the cake with EtOAc. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.
- Purification: Purify via flash chromatography (SiO₂, 0 → 20% EtOAc in Hexanes) to yield the (S)-N-(4-fluorobenzylidene)-2-methylpropane-2-sulfinamide as a crystalline solid/oil.

Step 2: Diastereoselective Alkynylation

Objective: Nucleophilic addition of ethynylmagnesium bromide to the sulfinyl imine.

- Reagents:
 - N-Sulfinyl Imine (from Step 1) (1.0 equiv)
 - Ethynylmagnesium bromide (0.5 M in THF) (1.5 equiv)
 - Solvent: Anhydrous CH₂Cl₂ or THF

Protocol:

- **Cooling:** Dissolve the purified imine (10 mmol) in anhydrous CH_2Cl_2 (50 mL) and cool to -78°C (dry ice/acetone bath). Note: CH_2Cl_2 often yields higher diastereoselectivity (dr) than THF due to non-coordinating solvent effects.
- **Addition:** Add ethynylmagnesium bromide (30 mL, 15 mmol) dropwise over 30 minutes via a syringe pump to maintain internal temperature below -70°C .
- **Equilibration:** Stir at -78°C for 4 hours, then allow the mixture to warm slowly to -20°C over 2 hours.
- **Quench:** Quench with saturated NH_4Cl solution (20 mL) at -20°C .
- **Extraction:** Warm to room temperature, extract with CH_2Cl_2 (3 x 50 mL), dry over MgSO_4 , and concentrate.
- **Data Check:** The product is a mixture of diastereomers. The major isomer (typically >95:5 dr) is the desired chiral propargylic sulfinamide.

Step 3: Deprotection to Primary Amine Hydrochloride

Objective: Cleave the sulfinyl group to release the free amine salt.

- **Reagents:**
 - 4.0 M HCl in Dioxane (3.0 equiv)
 - Solvent: Methanol (MeOH)

Protocol:

- **Dissolution:** Dissolve the sulfinamide intermediate in MeOH (0.2 M).
- **Cleavage:** Add 4.0 M HCl in dioxane (3 equiv) at 0°C .
- **Stirring:** Warm to room temperature and stir for 1 hour. A white precipitate (amine hydrochloride) may begin to form.

- Isolation: Concentrate the solvent to near dryness. Add diethyl ether (Et₂O) to precipitate the hydrochloride salt fully.
- Filtration: Filter the white solid, wash with cold Et₂O, and dry under high vacuum.
- Yield: Expect **1-(4-fluorophenyl)prop-2-yn-1-amine** hydrochloride as a white, hygroscopic solid.

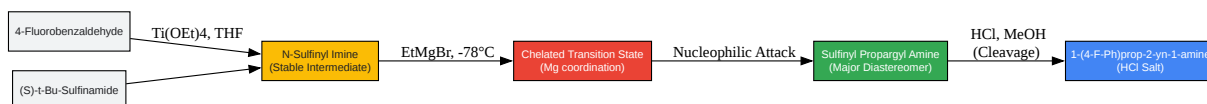
Part 3: Data Presentation & Visualization

Reaction Workflow Summary

| Parameter | Step 1: Imine Formation | Step 2: Alkynylation | Step 3: Deprotection |
|----------------|---------------------------------------|--------------------------|-----------------------------------------|
| Key Reagent | Ti(OEt) ₄ | Ethynylmagnesium Bromide | HCl (Dioxane/MeOH) |
| Temperature | 25 °C | -78 °C → -20 °C | 0 °C → 25 °C |
| Time | 12–18 h | 6 h | 1 h |
| Critical QC | Moisture-free (Ar/N ₂ atm) | Temp control for dr% | Complete removal of sulfinyl byproducts |
| Expected Yield | 85–95% | 75–85% | 90–95% |

Mechanistic Pathway (Ellman Cycle)

The following diagram illustrates the stereochemical control exerted by the tert-butanesulfinyl group. The bulky tert-butyl group directs the approach of the acetylide nucleophile to the Re-face (or Si-face depending on auxiliary configuration) of the imine via a cyclic transition state involving magnesium coordination.



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Figure 2: The Ellman auxiliary pathway ensuring enantioselective synthesis of the propargylic amine.

Part 4: Safety & Characterization[3]

Safety Considerations

- Acetylene/Acetylides: While ethynylmagnesium bromide is commercially available, it is air- and moisture-sensitive. If preparing in situ from acetylene gas, ensure spark-proof ventilation to prevent explosive acetylide formation with copper/brass fittings.
- Fluorinated Compounds: 4-Fluorobenzaldehyde is a skin irritant. Standard PPE (gloves, goggles) is required.
- Titanium Ethoxide: Hydrolyzes rapidly in air; handle under inert atmosphere to prevent nozzle clogging and inconsistent stoichiometry.

Characterization (Expected Data)[4][5]

- ^1H NMR (400 MHz, DMSO- d_6): δ 9.10 (br s, 3H, NH_3^+), 7.65–7.55 (m, 2H, Ar-H), 7.30–7.20 (m, 2H, Ar-H), 5.25 (s, 1H, CH-N), 3.85 (d, $J = 2.5$ Hz, 1H, $\text{C}\equiv\text{CH}$).
- ^{13}C NMR: Diagnostic peaks at ~ 162.0 (d, C-F coupling), ~ 80.5 ($\text{C}\equiv\text{C}$ internal), ~ 77.0 ($\text{C}\equiv\text{C}$ terminal), ~ 45.0 (CH-N).
- Mass Spectrometry (ESI+): $[\text{M}+\text{H}]^+$ calc. for $\text{C}_9\text{H}_9\text{FN} = 150.07$; found 150.1.

References

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Sources

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- 2. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]
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